molecular formula C12H14FN B581154 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine] CAS No. 1211594-23-8

5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine]

Cat. No.: B581154
CAS No.: 1211594-23-8
M. Wt: 191.249
InChI Key: MCQVKKSUGHTDKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2,3-dihydrospiro[indene-1,2’-pyrrolidine] typically involves the following steps:

    Formation of the Indene Moiety: The indene structure is synthesized through a series of reactions starting from simple aromatic compounds.

    Introduction of the Fluorine Atom: Fluorination is achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Spirocyclization: The final step involves the formation of the spirocyclic structure through a cyclization reaction, often using a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Industrial Production Methods

While specific industrial production methods for 5-Fluoro-2,3-dihydrospiro[indene-1,2’-pyrrolidine] are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2,3-dihydrospiro[indene-1,2’-pyrrolidine] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: H2 gas with Pd/C catalyst, lithium aluminum hydride (LiAlH4).

    Substitution: NaOMe or NaOEt in methanol or ethanol.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of ethers or other substituted derivatives.

Scientific Research Applications

5-Fluoro-2,3-dihydrospiro[indene-1,2’-pyrrolidine] has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, although not yet approved for medicinal use.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-2,3-dihydrospiro[indene-1,2’-pyrrolidine] involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The spirocyclic structure provides rigidity, which can affect the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoroindene: Lacks the spirocyclic structure but contains the fluorine-substituted indene moiety.

    2,3-Dihydrospiro[indene-1,2’-pyrrolidine]: Similar spirocyclic structure but without the fluorine atom.

Uniqueness

5-Fluoro-2,3-dihydrospiro[indene-1,2’-pyrrolidine] is unique due to the presence of both the fluorine atom and the spirocyclic structure. This combination imparts distinct chemical and physical properties, making it valuable for specific research applications.

Properties

IUPAC Name

6-fluorospiro[1,2-dihydroindene-3,2'-pyrrolidine]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN/c13-10-2-3-11-9(8-10)4-6-12(11)5-1-7-14-12/h2-3,8,14H,1,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCQVKKSUGHTDKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC3=C2C=CC(=C3)F)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50677544
Record name 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211594-23-8
Record name 5-Fluoro-2,3-dihydrospiro[indene-1,2'-pyrrolidine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.